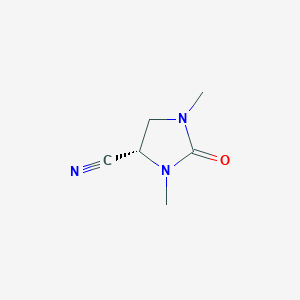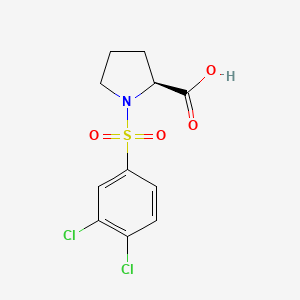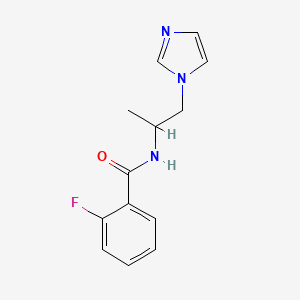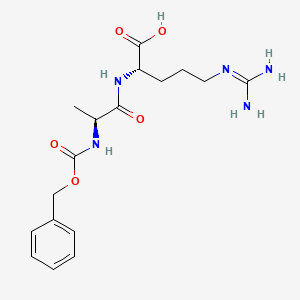
3-Ethoxy-4-methoxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C9H11BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
3-Ethoxy-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxy-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Ethoxy-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The bromide group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl lithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction could produce alcohols or hydrocarbons.
科学研究应用
3-Ethoxy-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 3-Ethoxy-4-methoxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst. The palladium catalyst then facilitates the formation of a new carbon-carbon bond, completing the reaction.
相似化合物的比较
Similar Compounds
3-Ethoxy-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Ethoxy-4-methoxyphenylmagnesium bromide: A Grignard reagent with a magnesium bromide group.
3-Ethoxy-4-methoxyphenyl lithium: Contains a lithium group instead of zinc bromide.
Uniqueness
3-Ethoxy-4-methoxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to participate in cross-coupling reactions with high efficiency and selectivity makes it a valuable reagent in synthetic chemistry.
属性
分子式 |
C9H11BrO2Zn |
|---|---|
分子量 |
296.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-ethoxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-7-5-4-6-8(9)10-2;;/h4,6-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BXOBHKAAKLSEMT-UHFFFAOYSA-M |
规范 SMILES |
CCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


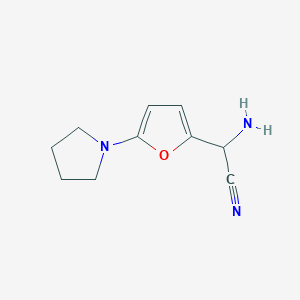
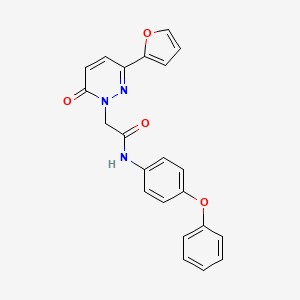



![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
